molecular formula C48O48Rh5 B8083385 Carbon monoxide;rhodium

Carbon monoxide;rhodium

Cat. No.: B8083385
M. Wt: 1859.0 g/mol
InChI Key: KYHYLSBKPYWVNI-UHFFFAOYSA-N
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Description

Early Syntheses and Structural Elucidation

The foundation of rhodium carbonyl chemistry was laid by Walter Hieber in the 1930s, who first synthesized rhodium carbonyl chloride (Rh~2~Cl~2~(CO)~4~) through the reaction of hydrated rhodium trichloride with CO gas. This dimeric complex, featuring two square-planar Rh(I) centers bridged by chloride and carbonyl ligands, became a prototype for understanding metal-CO bonding. Hieber's work demonstrated the redox activity of rhodium in carbonyl environments, as shown in the reaction:

$$
2\ \text{RhCl}3(\text{H}2\text{O})3 + 6\ \text{CO} \rightarrow \text{Rh}2\text{Cl}2(\text{CO})4 + 2\ \text{COCl}2 + 6\ \text{H}2\text{O}.
$$

X-ray crystallography later revealed a dihedral angle of 126.8° between the RhCl~2~ planes, with Rh–Rh distances of 3.02 Å, indicating negligible direct metal-metal bonding. These structural insights paved the way for derivatization studies, such as the synthesis of trans-RhCl(CO)(PPh~3~)~2~ through phosphine substitution.

Evolution of Characterization Techniques

Advancements in spectroscopic methods in the 1970s–1990s enabled precise analysis of Rh-CO bonding. Infrared (IR) spectroscopy identified CO stretching frequencies (ν~CO~) in Rh~2~Cl~2~(CO)~4~ at 2,080 cm⁻¹ (terminal CO) and 1,890 cm⁻¹ (bridging CO), correlating with bond strengths. Density functional theory (DFT) studies in the 2000s further elucidated the electronic structure, showing that CO adsorption on small Rh clusters (Rh~n~, n ≤ 4) induces magnetic moments of 1–2 μ~B~ per Rh atom, with ν~CO~ shifts of up to 150 cm⁻¹ depending on cluster size and spin state.

Table 1: CO Stretching Frequencies in Select Rhodium Carbonyl Complexes

Complex ν~CO~ (cm⁻¹) Bond Type Reference
Rh~2~Cl~2~(CO)~4~ 2,080 Terminal
Rh~4~(CO)~12~ 2,065 Terminal
cis-RhCl~2~(CO)~2~⁻ 2,100 Terminal
Rh(CO)~2~(acac) 1,980 Bridging

Properties

IUPAC Name

carbon monoxide;rhodium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/48CO.5Rh/c48*1-2;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHYLSBKPYWVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48O48Rh5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1859.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Catalytic Oxidation of Carbon Monoxide

Rhodium as a Catalyst

Rhodium is recognized as one of the most effective catalysts for the oxidation of carbon monoxide. Its unique properties allow it to facilitate reactions at lower temperatures, making it invaluable in automotive catalytic converters, where it helps convert harmful CO emissions into less toxic carbon dioxide (CO₂) .

Mechanism of CO Oxidation

The oxidation of CO on rhodium surfaces involves several steps:

  • Adsorption: CO molecules adsorb onto the rhodium surface.
  • Reaction with Oxygen: The adsorbed CO reacts with lattice oxygen or molecular oxygen to form CO₂.
  • Desorption: The formed CO₂ desorbs from the catalyst surface .

Environmental Applications

Automotive Catalytic Converters

Rhodium's primary application is in automotive catalytic converters, where it significantly reduces harmful emissions. It effectively oxidizes carbon monoxide and nitrogen oxides (NOx), converting them into nitrogen and harmless gases . This application accounts for over 75% of global rhodium demand .

Reduction of Air Pollution

By facilitating the conversion of CO into CO₂, rhodium-based catalysts help mitigate air pollution. This is crucial for meeting environmental regulations and improving air quality in urban areas .

Industrial Applications

Chemical Synthesis

Rhodium compounds are also employed in various chemical syntheses. For instance, in oxidative carbonylation reactions, rhodium can activate C–H bonds in aromatic compounds, allowing for the formation of valuable products like phthalimides . This highlights rhodium's versatility beyond just environmental applications.

Nanotechnology and Catalysis

Recent advancements in nanotechnology have led to the development of nanoparticle catalysts that incorporate rhodium. These materials exhibit enhanced catalytic activity due to their high surface area-to-volume ratio, which improves their effectiveness in catalyzing reactions involving carbon monoxide .

Case Studies

Study Application Findings
Nature Communications (2016)CO oxidation using Rh-Al₂O₃ clustersDemonstrated that a single Rh atom can oxidize multiple CO molecules by transferring oxygen atoms from aluminum oxide .
OSTI.gov (2016)Interaction of CO with Rh on CeO₂Studied CO adsorption on Rh/CeO₂ catalysts; found that CO reacts with potassium oxide layers to form stable carbonates .
Polytechnica (2020)Overview of Rh and Ru catalystsReviewed the efficiency of Rh as a monometallic catalyst for low-temperature CO oxidation, emphasizing its industrial relevance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Rhodium vs. Platinum (Pt) Carbonyl Complexes

Property Rhodium-CO Systems Platinum-CO Systems
CO Adsorption Strength Strong π-backbonding; forms Rh(CO)₂ Weaker backbonding; forms linear Pt-CO
Catalytic Activity Higher turnover in hydroformylation Lower activity; limited CO tolerance
Thermal Stability Stable up to 573 K (desorption at 523–573 K) Degrades above 473 K
Support Sensitivity Rh/Al₂O₃ > Rh/TiO₂ in CO hydrogenation Pt/Al₂O₃ less active than Pt/CeO₂

Rhodium’s ability to maintain catalytic activity under high CO pressure contrasts with Pt, which suffers from CO poisoning in hydrogenation reactions. For instance, Rh catalysts facilitate CO scrambling at 523–573 K, whereas Pt requires promoters (e.g., Ce) to mitigate CO inhibition .

Rhodium vs. Iron (Fe) Carbonyl Systems

Property Rhodium-CO Systems Iron-CO Systems
Reaction Mechanism Direct C–H carboxylation via Rh(I/III) Radical-based pathways (e.g., Fenton chemistry)
CO Utilization Selective for carboxylation Prone to over-oxidation (CO → CO₂)
Applications Hydroformylation, syngas conversion Fischer-Tropsch (Fe carbides)

Rhodium’s electron-deficient 14-electron intermediates enable regioselective C–H activation, while Fe-based systems favor chain growth in Fischer-Tropsch synthesis but lack precision in functionalization .

Rhodium vs. Molybdenum (Mo) Carbonyl Complexes

Property Rhodium-CO Systems Molybdenum-CO Systems
CO Ligand Effects High CO pressure enhances Lewis acidity Mo(CO)₆ inefficient as CO source
Catalytic Pathways Dominant carbonylative cycloaddition Competing non-carbonylative routes
Pressure Sensitivity 10 atm CO shifts selectivity (e.g., demethoxylation) Requires stoichiometric CO additives

Mechanistic and Structural Insights

  • Electron Density Modulation : High CO pressure reduces Rh’s electron density via π-backbonding, enhancing Lewis acidity and enabling elimination reactions (e.g., demethoxylation) .
  • Support Effects : Rh/N-doped silica outperforms Rh/SiO₂ in hydroformylation due to nitrogen’s electron-donating effects, improving Rh dispersion and CO activation .
  • Multifunctionality : Rh-TiO₂ interfaces promote heterolytic H₂ dissociation and CO activation, critical for syngas conversion .

Challenges and Controversies

  • Adsorption Capacity Loss : Rh catalysts lose ~71% CO adsorption capacity after thermal cycling, attributed to irreversible Rh oxidation and carbon deposition .
  • Contradictory Activity Reports : While Rh/Al₂O₃ shows high Fischer-Tropsch activity, Rh/TiO₂ systems may oxidize to Rh(I), reducing efficiency .

Preparation Methods

Reaction Conditions and Mechanistic Insights

Rhodium salts (e.g., RhCl₃) are dissolved in hydrocarbon solvents and treated with a 1:1 mixture of CO and H₂ at temperatures between 50°C and 100°C, with pressures ranging from 0.1 to 1.8 MPa. Optimized conditions (60–90°C, 0.2–0.5 MPa) favor the formation of rhodium hydridocarbonyl intermediates, which are subsequently stabilized by water-soluble triarylphosphine ligands. The ligands, such as trisulfonated triphenylphosphine, enhance aqueous solubility and catalytic activity.

Table 1: Reaction Parameters for Hydroformylation Catalyst Synthesis

ParameterRangeOptimal Value
Temperature50–100°C60–90°C
Pressure0.1–1.8 MPa0.2–0.5 MPa
CO:H₂ Ratio1:1 (variable)1:1
LigandTriarylphosphinesTrisulfonated variants

Ligand Exchange and Complex Stabilization

The initially formed rhodium carbonyl species undergo ligand exchange with triarylphosphines in aqueous media, yielding stable Rh-phosphine complexes. For example, tris(3-sulfophenyl)phosphine facilitates the formation of RhH(CO)(PAr3)3RhH(CO)(PAr₃)₃, a highly active hydroformylation catalyst. This method’s scalability is evidenced by its adoption in industrial settings for producing bulk chemicals like acetaldehyde.

Acetic Anhydride Synthesis Catalysts Using Rhodium Carbonyl-Stannous Chloride Complexes

A distinct approach, outlined in CN101293213A , employs rhodium carbonyl complexes coordinated with stannous chloride (SnCl₂) for acetic anhydride production. This method addresses challenges in catalyst stability and byproduct formation.

Carbonylation of Trihalogenated Rhodium Precursors

The synthesis begins with trihalogenated rhodium compounds (RhX₃, X = Cl, I) subjected to carbonylation under CO pressure (1 MPa) at 150°C for 4 hours. This step generates dihalo-dicarbapentaborane rhodium ions (e.g., Rh(CO)2X2Rh(CO)₂X₂⁻), which serve as intermediates.

Example Reaction:

RhI3+4CO[Rh(CO)2I2]+COI2(in acetic anhydride solvent)[2]\text{RhI}3 + 4\text{CO} \rightarrow \text{[Rh(CO)}2\text{I}2\text{]}^- + \text{COI}2 \quad \text{(in acetic anhydride solvent)}

Ligand Exchange with Stannous Chloride

The intermediate rhodium carbonyl species is then reacted with SnCl₂ in aqueous solution at 0–50°C. Stannous chloride acts as a Lewis acid, displacing halide ligands and forming a stable Rh-Sn complex. The resulting catalyst, Rh(CO)2(SnCl3)Rh(CO)_2(SnCl_3), demonstrates reduced tar formation and improved product separation efficiency.

Table 2: Conditions for SnCl₂ Ligand Incorporation

ParameterRange
Temperature0–50°C
Reaction Time30–90 minutes
SnCl₂:Rh Molar Ratio1:1 to 1:8

Synthesis of Rhodium Carbonyl Chloride Dimers

Rhodium carbonyl chloride, Rh(CO)2ClRh(CO)_2Cl₂, is a dimeric complex widely used as a precursor in homogeneous catalysis. PubChem data confirm its molecular structure and stability. While explicit synthesis details are scarce in the provided sources, established literature methods involve:

Direct Carbonylation of Rhodium Chloride

Rhodium(III) chloride (RhCl₃) reacts with CO under reflux in ethanol or tetrahydrofuran (THF), yielding the dimeric carbonyl chloride:

2RhCl3+8CO[Rh(CO)2Cl]2+4COCl2(70–80°C, 1 atm CO)[3]2\text{RhCl}3 + 8\text{CO} \rightarrow \text{[Rh(CO)}2\text{Cl]}2 + 4\text{COCl}2 \quad \text{(70–80°C, 1 atm CO)}

This method emphasizes the necessity of anhydrous conditions to prevent hydrolysis. The product’s IR spectrum typically shows ν(CO) stretches at ~2,050 cm⁻¹, confirming terminal CO ligands.

Dinuclear Rhodium Complexes for CO Sensing Applications

A novel dinuclear rhodium complex, reported by Martínez-Mánez et al., serves as a colorimetric CO detector. The synthesis involves:

Ligand Assembly and Complex Formation

Cyclometalated phosphine ligands (e.g., PPh₂C₆H₄) are reacted with rhodium acetate in acetic acid under CO atmosphere, forming a dinuclear complex with bridging acetate ligands:

2Rh(OAc)3+4PPh2C6H4+2CO[Rh2(μ-OAc)2(CO)2(PPh2C6H4)2]+4HOAc2\text{Rh(OAc)}3 + 4\text{PPh}2\text{C}6\text{H}4 + 2\text{CO} \rightarrow \text{[Rh}2(\mu\text{-OAc})2(\text{CO})2(\text{PPh}2\text{C}6\text{H}4)_2\text{]} + 4\text{HOAc}

Immobilization on Silica Gel

The complex is adsorbed onto silica gel, creating a solid-state sensor. Exposure to CO triggers ligand displacement, replacing acetate with CO and inducing a color shift from gray-violet to orange-yellow. This system achieves a detection limit of 5 ppm CO, making it suitable for environmental monitoring.

Recovery and Regeneration of Spent Rhodium Catalysts

Industrial processes often require catalyst recovery due to rhodium’s high cost. A PMC study describes a microreactor-based method using hydrogen peroxide (H₂O₂) to oxidize spent Rh-phosphine complexes:

Oxidative Dissociation of Rh-Phosphine Bonds

In a microreactor, H₂O₂ (2.5 M) at 60°C cleaves Rh-P bonds, converting Rh⁺ to Rh³⁺. The resulting chloroaquorhodium(III) complexes are extracted into an aqueous phase, achieving 95.6% recovery efficiency.

Critical Parameters:

  • H₂O₂ Concentration: 2.5 M

  • Temperature: 60°C

  • Reaction Time: 30 minutes

Q & A

Q. How does Rh-support interaction tuning influence CO2_2 reduction product selectivity?

  • Methodology : Modify Rh-TiO2_2 interfaces via calcination or doping. Use in situ DRIFTS to correlate CO adsorption modes (linear vs. bridged) with product ratios (CO vs. CH4_4) .
  • Data-Driven Design : Apply machine learning to predict optimal support compositions for target products (e.g., CO selectivity >90%) .

Key Research Challenges

  • Contradictions in Mechanistic Pathways : Discrepancies between theoretical and experimental data on Rh-CO intermediates require hybrid QM/MM simulations .
  • Scalability of CO-Induced Leaching : Optimizing solvent recovery and CO recycling for industrial adoption .
  • Long-Term Catalyst Stability : Developing in situ regeneration protocols for Rh-based converters .

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